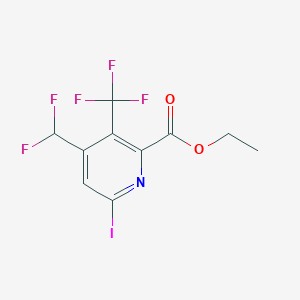
Ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing fluorine atoms in the aromatic ring. These compounds are of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate involves multiple steps. One common method includes the use of selective fluorination reactions. For instance, the introduction of fluorine atoms can be achieved using reagents like Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)). The reaction conditions typically involve the use of solvents like acetonitrile and temperatures around 0°C . Industrial production methods often involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents .
Chemical Reactions Analysis
Ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms, which make the aromatic ring more susceptible to nucleophilic attack.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate has several scientific research applications:
Agrochemicals: The compound is used in the development of new agrochemicals with improved efficacy and environmental properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the inhibition or activation of specific pathways, depending on the target . The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate can be compared with other fluorinated pyridine derivatives, such as:
2,3,4-Trifluoropyridine: This compound has similar fluorinated properties but lacks the iodine and carboxylate groups, making it less versatile in certain applications.
4-(Trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but lacks the difluoromethyl and iodine substituents, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of fluorine, iodine, and carboxylate groups, which provide a distinct set of properties and reactivity patterns .
Properties
Molecular Formula |
C10H7F5INO2 |
|---|---|
Molecular Weight |
395.06 g/mol |
IUPAC Name |
ethyl 4-(difluoromethyl)-6-iodo-3-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H7F5INO2/c1-2-19-9(18)7-6(10(13,14)15)4(8(11)12)3-5(16)17-7/h3,8H,2H2,1H3 |
InChI Key |
WCXUZNMDDUZCOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=N1)I)C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















